molecular formula C9H15ClN2O2 B1472837 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1949816-44-7

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1472837
M. Wt: 218.68 g/mol
InChI Key: ZFXLDIYWHAROTR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride (1-2AEM-6M-1,2-DHP-2-OH-HCl) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of biochemical and physiological experiments, and it has been studied extensively in recent years.

Scientific Research Applications

Chemical Synthesis and Transformations

The study of cyclization reactions of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has led to efficient methods for preparing various dihydropyridine derivatives. For example, the transformation of N-hydroxy-N-(2-oxoalkyl)amides in the presence of tert-butoxide can lead to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and dihydropyridine-2,5-diones, demonstrating the compound's role in synthetic organic chemistry as a precursor to more complex heterocyclic structures (Kulakov et al., 2021).

Applications in Medicinal Chemistry

Dihydropyridines, including those structurally related to the specified compound, have been explored for their calcium antagonist properties. The synthesis of long-acting dihydropyridine calcium antagonists incorporating (heterocyclylmethoxy)methyl groups at the 2-position has shown several compounds with potent activity, highlighting the therapeutic potential of these derivatives in cardiovascular research (Alker et al., 1989).

Biological Activities

Compounds within the dihydropyridine class have been evaluated for various biological activities beyond their well-known role as calcium channel blockers. For instance, the exploration of dihydropyridines for their antiulcer activity has identified several derivatives with significant potential, demonstrating the versatility of this chemical structure in addressing different therapeutic targets (Subudhi et al., 2009).

properties

IUPAC Name

1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-2)6-9(12)11(7)4-3-10;/h5-6H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLDIYWHAROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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